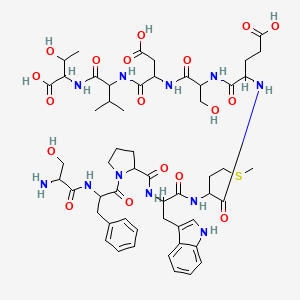

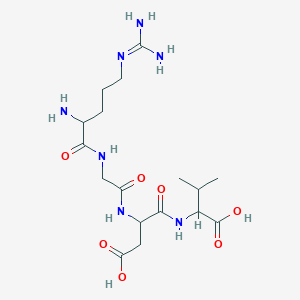

H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

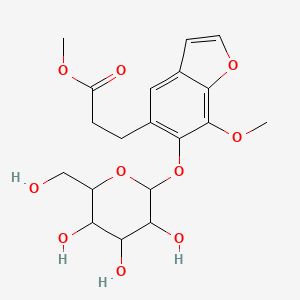

La prépro-hormone de libération de la thyrotropine (160-169) est un peptide biologiquement actif dérivé de la prohormone de la thyrotropine. Ce peptide joue un rôle crucial dans la régulation de la sécrétion de la thyrotropine, qui est essentielle pour l'axe hypothalamo-hypophyso-thyroïdien et la neurosécrétion . La séquence peptidique fait partie de la prohormone plus large qui contient plusieurs copies de la séquence progénitrice de la thyrotropine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la prépro-hormone de libération de la thyrotropine (160-169) implique la synthèse de la prohormone de la thyrotropine, qui contient plusieurs copies de la séquence progénitrice de la thyrotropine. Le processus de synthèse comprend les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : Cette méthode est couramment utilisée pour la synthèse de peptides. Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide.

Clivage et déprotection : Une fois la chaîne peptidique assemblée, elle est clivée de la résine, et les groupes protecteurs sont éliminés pour obtenir le peptide final.

Purification : Le peptide brut est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) pour obtenir la pureté souhaitée.

Méthodes de production industrielle

La production industrielle de la prépro-hormone de libération de la thyrotropine (160-169) suit des voies de synthèse similaires, mais à une échelle plus grande. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts de production. Des techniques telles que la SPPS à grande échelle et des méthodes de purification avancées sont employées pour réaliser une production à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions

La prépro-hormone de libération de la thyrotropine (160-169) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du peptide.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du peptide.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la prépro-hormone de libération de la thyrotropine (160-169) peut donner des dérivés peptidiques oxydés, tandis que la réduction peut donner des dérivés peptidiques réduits .

Applications de recherche scientifique

La prépro-hormone de libération de la thyrotropine (160-169) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme un peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme d'action

La prépro-hormone de libération de la thyrotropine (160-169) exerce ses effets en interagissant avec des récepteurs spécifiques dans l'hypophyse antérieure. Le peptide potentialise la sécrétion de thyrotropine induite par la thyrotropine de manière dose-dépendante . Le mécanisme implique l'activation de voies de signalisation intracellulaires qui conduisent à la synthèse et à la libération de la thyrotropine. De plus, la prépro-hormone de libération de la thyrotropine (160-169) peut agir par un mécanisme distinct de la thyrotropine, suggérant un mode d'action unique .

Applications De Recherche Scientifique

Prepro-thyrotropin releasing hormone (160-169) has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

Prepro-thyrotropin releasing hormone (160-169) exerts its effects by interacting with specific receptors in the anterior pituitary gland. The peptide potentiates thyrotropin-releasing hormone-induced thyrotropin secretion in a dose-dependent manner . The mechanism involves the activation of intracellular signaling pathways that lead to the synthesis and release of thyrotropin. Additionally, prepro-thyrotropin releasing hormone (160-169) may act through a separate mechanism from thyrotropin-releasing hormone, suggesting a unique mode of action .

Comparaison Avec Des Composés Similaires

Composés similaires

Prépro-hormone de libération de la thyrotropine (178-199) : Another peptide derived from the thyrotropin-releasing hormone prohormone with similar biological activity.

Hormone de libération de la thyrotropine (TRH) : A tripeptide that stimulates thyrotropin secretion and has a well-characterized role in the hypothalamo-pituitary-thyroid axis.

Unicité

La prépro-hormone de libération de la thyrotropine (160-169) est unique en raison de sa séquence spécifique et de sa capacité à potentialiser la sécrétion de thyrotropine induite par la thyrotropine. Contrairement à la thyrotropine, qui stimule directement la sécrétion de thyrotropine, la prépro-hormone de libération de la thyrotropine (160-169) améliore l'effet de la thyrotropine, suggérant un rôle modérateur .

Propriétés

IUPAC Name |

4-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[3-carboxy-1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZPNIYKHRJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H75N11O18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1198.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)

![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)

![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)

![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)